![molecular formula C20H15N3O2S3 B12028915 2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12028915.png)

2-[(1-Naphthylmethyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

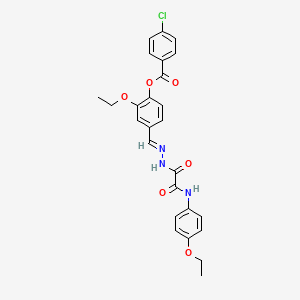

2-[(1-Naphtilmetil)sulfanil]-5-[(4-nitrobencil)sulfanil]-1,3,4-tiadiazol es un compuesto orgánico sintético que pertenece a la clase de los tiadiazoles. Los tiadiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto en particular se caracteriza por la presencia de grupos sulfanyl de naftilmetil y nitrobencil unidos al anillo de tiadiazol, lo que le confiere propiedades químicas y biológicas únicas.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 2-[(1-Naphtilmetil)sulfanil]-5-[(4-nitrobencil)sulfanil]-1,3,4-tiadiazol típicamente implica los siguientes pasos:

Formación del anillo de tiadiazol: El anillo de tiadiazol se puede sintetizar mediante la ciclización de tiosemicarbazida con disulfuro de carbono en condiciones básicas.

Introducción de grupos sulfanyl: Los grupos sulfanyl de naftilmetil y nitrobencil se introducen mediante reacciones de sustitución nucleofílica. Esto implica la reacción del anillo de tiadiazol con cloruro de naftilmetil y cloruro de 4-nitrobencil en presencia de una base como hidruro de sodio o carbonato de potasio.

Métodos de producción industrial

La producción industrial de este compuesto seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores por lotes o de flujo continuo para garantizar una calidad y un rendimiento constantes. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizarían para la escalabilidad y la rentabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

2-[(1-Naphtilmetil)sulfanil]-5-[(4-nitrobencil)sulfanil]-1,3,4-tiadiazol puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Los grupos sulfanyl se pueden oxidar a sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o ditionito de sodio.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos sulfanyl pueden ser reemplazados por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico, ácido acético como disolvente.

Reducción: Gas hidrógeno con catalizador de paladio, ditionito de sodio en solución acuosa.

Sustitución: Hidruro de sodio, carbonato de potasio, varios nucleófilos.

Productos principales

Oxidación: Sulfoxidos, sulfonas.

Reducción: Derivados aminos.

Sustitución: Compuestos con diferentes nucleófilos reemplazando los grupos sulfanyl.

Aplicaciones Científicas De Investigación

2-[(1-Naphtilmetil)sulfanil]-5-[(4-nitrobencil)sulfanil]-1,3,4-tiadiazol tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos materiales y catalizadores.

Biología: Se ha investigado su potencial como agente antimicrobiano debido a su capacidad para interrumpir las paredes celulares bacterianas.

Medicina: Se ha explorado su actividad anticancerígena, ya que puede inducir la apoptosis en las células cancerosas.

Industria: Se utiliza en el desarrollo de tintes y pigmentos debido a su estructura cromófora estable.

Mecanismo De Acción

El mecanismo de acción de 2-[(1-Naphtilmetil)sulfanil]-5-[(4-nitrobencil)sulfanil]-1,3,4-tiadiazol varía según su aplicación:

Actividad antimicrobiana: El compuesto interrumpe la síntesis de la pared celular bacteriana inhibiendo enzimas clave involucradas en el proceso.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas activando las caspasas e interrumpiendo la función mitocondrial.

Actividad catalítica: Actúa como catalizador proporcionando una superficie reactiva para las reacciones químicas, a menudo involucrando procesos de transferencia de electrones.

Comparación Con Compuestos Similares

Compuestos similares

- 2-[(1-Naphtilmetil)sulfanil]-5-[(4-clorobencil)sulfanil]-1,3,4-tiadiazol

- 2-[(1-Naphtilmetil)sulfanil]-5-[(2,4-diclorobencil)sulfanil]-1,3,4-tiadiazol

- 2-[(1-Naphtilmetil)sulfanil]-5-[(3,4-diclorobencil)sulfanil]-1,3,4-tiadiazol

Singularidad

2-[(1-Naphtilmetil)sulfanil]-5-[(4-nitrobencil)sulfanil]-1,3,4-tiadiazol es único debido a la presencia de ambos grupos naftilmetil y nitrobencil, que confieren propiedades electrónicas y estéricas distintas. Estos grupos mejoran su reactividad y su potencial actividad biológica en comparación con compuestos similares con diferentes sustituyentes.

La estructura única de este compuesto lo convierte en un candidato valioso para futuras investigaciones y desarrollos en diversos campos científicos.

Propiedades

Fórmula molecular |

C20H15N3O2S3 |

|---|---|

Peso molecular |

425.6 g/mol |

Nombre IUPAC |

2-(naphthalen-1-ylmethylsulfanyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C20H15N3O2S3/c24-23(25)17-10-8-14(9-11-17)12-26-19-21-22-20(28-19)27-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13H2 |

Clave InChI |

HHUWVJBQAMSURG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-5-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12028868.png)

![((2E)-2-{[(anilinocarbonyl)oxy]imino}propyl)benzene](/img/structure/B12028879.png)

![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028897.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12028902.png)

![7-(2-fluorophenyl)-6-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028911.png)

![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12028918.png)

![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028923.png)